molecular formula C7H2BrF2N B2946028 3-Bromo-2,5-difluorobenzonitrile CAS No. 1638487-41-8

3-Bromo-2,5-difluorobenzonitrile

Cat. No.: B2946028
CAS No.: 1638487-41-8
M. Wt: 218.001
InChI Key: NWWDPWGIGDDQRZ-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is a solid at room temperature and is primarily used in various chemical synthesis processes.

Preparation Methods

The preparation of 3-Bromo-2,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common synthetic route starts with 3,5-difluorobromobenzene as a basic raw material. The process involves bromination, diazotization, and subsequent reactions to form the desired compound . Industrial production methods often utilize similar steps but are optimized for large-scale production to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

3-Bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Reagents and Conditions: Common reagents include n-butyllithium, diethyl ether, and hydrochloric acid.

    Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-2,5-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzonitrile involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows it to participate in specific chemical reactions, influencing the pathways and processes it is involved in. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

3-Bromo-2,5-difluorobenzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which provides distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

3-bromo-2,5-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWDPWGIGDDQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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